

# Physical and chemical properties of 2-Amino-N-methylbenzamide

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Compound of Interest

Compound Name: 2-Amino-N-methylbenzamide

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# An In-depth Technical Guide to 2-Amino-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of **2-Amino-N-methylbenzamide** (CAS No. 4141-08-6). The information is compiled for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key processes.

#### **Core Chemical and Physical Properties**

**2-Amino-N-methylbenzamide** is an organic compound belonging to the aminobenzoic acid family.[1][2] Its structure consists of a benzamide core with an amino group at the 2-position and a methyl group attached to the amide nitrogen. This compound serves as a valuable building block in organic synthesis.[3]

All quantitative data regarding the physical and chemical properties of **2-Amino-N-methylbenzamide** are summarized in the table below for ease of reference and comparison.



Property	Value	Source(s)
Molecular Formula	C8H10N2O	[4][5][6]
Molecular Weight	150.18 g/mol	[1][3]
IUPAC Name	2-amino-N-methylbenzamide	[1]
CAS Number	4141-08-6	[1][4][6]
Appearance	White Solid	[2]
Melting Point	75 °C	[4][5]
Boiling Point	346.7 ± 25.0 °C at 760 mmHg	[4]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	[4]
Flash Point	163.5 ± 23.2 °C	[4]
LogP (Octanol/Water)	0.62	[4]
Vapor Pressure	0.0 ± 0.8 mmHg at 25°C	[4]
Refractive Index	1.582	[5]
Polar Surface Area (PSA)	55.12 Ų	[1][4]

### **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and characterization of **2-Amino-N-methylbenzamide**. The following table summarizes available spectral data.



Spectroscopic Method	Key Information	Source(s)
Mass Spectrometry (GC-MS)	Molecular Ion (M+): m/z 150. Top Peak: m/z 120. 2nd Highest: m/z 92.	[1][7]
<sup>13</sup> C NMR	Spectra available for reference.	[1]
<sup>1</sup> H NMR	Predicted spectra are available for reference.	[5]
Infrared (IR) Spectroscopy	Vapor phase IR spectrum data is available from the NIST/EPA Gas-Phase Infrared Database.	[1][6]

### **Experimental Protocols**

Detailed methodologies for the synthesis and purification of **2-Amino-N-methylbenzamide** are critical for its application in research and development.

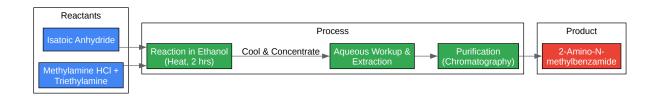
Synthesis Protocol: From Isatoic Anhydride

A primary and efficient method for synthesizing N-substituted 2-aminobenzamides involves the reaction of isatoic anhydride with a primary amine.[8][9]

- Materials: Isatoic anhydride, methylamine hydrochloride, triethylamine, ethanol.
- Procedure:
  - To a mixture of ethanol (50 ml) and triethylamine (6.41 ml, 46.0 mmol), add methylamine hydrochloride (3.10 g, 46.0 mmol).[9]
  - Stir the resulting mixture at room temperature for 5 minutes.[9]
  - Add isatoic anhydride (5.00 g, 30.7 mmol) to the solution.
  - Heat the mixture under a nitrogen atmosphere for two hours, then allow it to cool to room temperature.[9]



- Concentrate the mixture under reduced pressure. The residue is then suspended in water (300 ml).[9]
- The aqueous mixture is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product.[9]
- Purification: The crude product can be purified by standard techniques such as recrystallization or flash column chromatography on silica gel.[10]



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Diagram 1: Synthesis workflow from Isatoic Anhydride.

#### **Biological Activity and Potential Signaling Pathways**

While direct and extensive biological data for **2-Amino-N-methylbenzamide** is limited, it has been identified as a plant safening agent.[2][9] The broader class of 2-aminobenzamides has demonstrated notable biological activities, suggesting potential therapeutic applications.

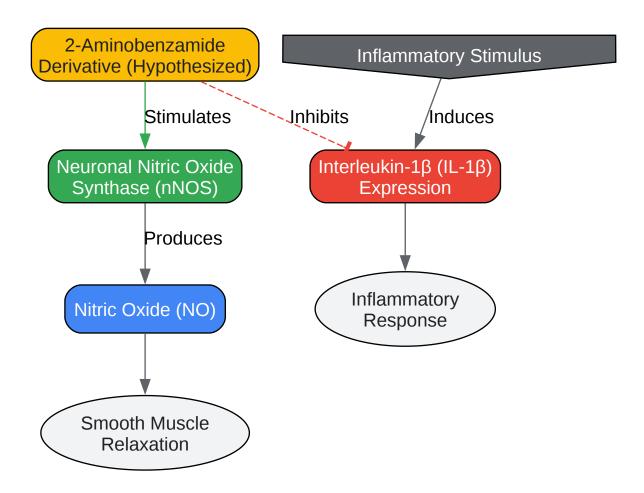
Research on structurally related compounds, specifically 2-amino-N-phenethylbenzamides, has shown potential for the treatment of Irritable Bowel Syndrome (IBS).[11] These related compounds exhibited spasmolytic (smooth muscle relaxant) effects. Notably, unlike the established drug mebeverine, they did not interfere with the main neurotransmitter pathways or Ca<sup>2+</sup>-dependent signaling.[11]

Furthermore, certain 2-amino-N-phenethylbenzamide derivatives demonstrated significant antiinflammatory potential by inhibiting the expression of interleukin-1 $\beta$  (IL-1 $\beta$ ) and stimulating the expression of neuronal nitric oxide synthase (nNOS).[11] This suggests a potential mechanism



of action for this class of compounds that could be relevant for **2-Amino-N-methylbenzamide** and warrants further investigation.

The diagram below illustrates this hypothesized anti-inflammatory signaling pathway, which could serve as a starting point for future research into the biological effects of **2-Amino-N-methylbenzamide**.



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Diagram 2: Hypothesized anti-inflammatory signaling pathway.

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